molecular formula C10H11FO2 B11910033 4-(4-Fluorophenyl)tetrahydrofuran-3-ol

4-(4-Fluorophenyl)tetrahydrofuran-3-ol

Cat. No.: B11910033
M. Wt: 182.19 g/mol
InChI Key: KOOVPQVBVBHIKT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)tetrahydrofuran-3-ol is an organic compound with the molecular formula C10H11FO2. It is a tetrahydrofuran derivative with a fluorophenyl group attached to the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-(4-Fluorophenyl)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-(4-Fluorophenyl)tetrahydrofuran-3-ol imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes it particularly valuable in certain chemical and biological applications .

Biological Activity

4-(4-Fluorophenyl)tetrahydrofuran-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a tetrahydrofuran ring substituted with a fluorophenyl group, this compound exhibits various interactions with biological targets, making it a candidate for therapeutic applications. The molecular formula of the compound is C10H11FNO2, with a molecular weight of 197.21 g/mol.

Structural Characteristics

The stereochemistry of this compound is defined by its IUPAC name, (3S,4R)-4-(4-fluoroanilino)oxolan-3-ol. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.

Research indicates that the biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The fluorine atom in the phenyl group contributes to increased binding affinity and stability in metabolic processes, which can enhance therapeutic effects.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-(4-Chlorophenyl)tetrahydrofuran-3-olChlorophenyl group instead of fluorophenylDifferent electronic properties
4-(4-Bromophenyl)tetrahydrofuran-3-olBromophenyl group instead of fluorophenylVarying lipophilicity
3-(trifluoromethyl)phenyl-tetrahydrofuran-3-aminesTrifluoromethyl groupEnhanced stability and reactivity

Biological Activity Studies

Future Research Directions

Further research is essential to elucidate the precise biological mechanisms of this compound. Key areas for future investigation include:

  • Molecular Interactions : Detailed studies on how this compound interacts at the molecular level with specific targets.
  • Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating diseases such as cancer or neurodegenerative disorders.
  • Synthesis Optimization : Development of more efficient synthetic routes to enhance yield and purity for research and clinical applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-(4-fluorophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2

InChI Key

KOOVPQVBVBHIKT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)C2=CC=C(C=C2)F

Origin of Product

United States

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